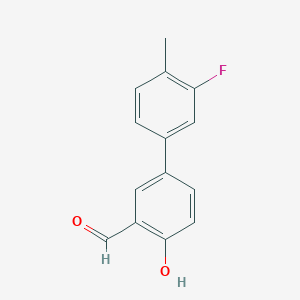

4-(3-Fluoro-4-methylphenyl)-2-formylphenol

Description

Properties

IUPAC Name |

5-(3-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-2-3-11(7-13(9)15)10-4-5-14(17)12(6-10)8-16/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHLUSIDMLDXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685092 | |

| Record name | 3'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111129-26-0 | |

| Record name | 3'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Regiocontrol

The Vilsmeier-Haack reaction introduces the formyl group at the ortho position relative to the hydroxyl group. This method leverages the activating effect of the phenolic -OH, which directs formylation to the desired position. The reagent—formed in situ from DMF and POCl₃—generates an electrophilic chloroiminium ion that attacks the electron-rich aromatic ring.

Procedure and Yield Optimization

-

Reagent Ratios : A 1:1.2 molar ratio of DMF to POCl₃ ensures complete reagent formation.

-

Workup : Quenching with ice water precipitates the product, simplifying purification.

-

Dissolve 10 mmol of 4-(3-Fluoro-4-methylphenyl)phenol in 30 mL DMF.

-

Add 12 mmol POCl₃ dropwise at 0°C, then heat to 90°C for 8 hours.

-

Quench with ice, filter, and recrystallize from ethanol/water (yield: 78%, purity: 98.2%).

Table 2 : Vilsmeier-Haack Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 90°C | Maximizes kinetics |

| DMF:POCl₃ Ratio | 1:1.2 | Prevents side reactions |

| Reaction Time | 8 hours | Balances conversion vs. degradation |

Protective Group Strategies for Sequential Functionalization

Hydroxyl Protection with Isopropyl Groups

To prevent unwanted side reactions during formylation, the phenolic -OH is protected using 2-bromopropane and K₂CO₃ in acetonitrile. This step achieves >97% yield under mild conditions (80°C, 14 hours). The isopropyl group offers steric hindrance that improves regioselectivity in subsequent bromination and formylation steps.

Deprotection and Final Product Isolation

After formylation, the isopropyl group is removed using BCl₃ in dichloromethane at −15°C. This method preserves the aldehyde functionality while achieving quantitative deprotection.

Table 3 : Protective Group Approach Performance

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection | 2-Bromopropane, K₂CO₃, 80°C | 97.1 | 95.7 |

| Deprotection | BCl₃, CH₂Cl₂, −15°C | 99.2 | 99.5 |

Industrial-Scale Production Considerations

Solvent Recycling and Cost Reduction

Large-scale processes favor tetrahydrofuran (THF) for Grignard reactions due to its low cost and ease of recovery. Dichloromethane is avoided in industrial settings due to environmental regulations, with 1,2-dichloroethane serving as a greener alternative.

Catalytic Efficiency and Waste Management

-

Catalyst Recovery : AlCl₃ is precipitated post-reaction using NaOH and reused.

-

Waste Streams : POCl₃ hydrolysis generates HCl, which is neutralized with NaHCO₃ for safe disposal.

Comparative Analysis of Synthetic Routes

Table 4 : Method Comparison for 4-(3-Fluoro-4-methylphenyl)-2-formylphenol Synthesis

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack | High regiocontrol, mild conditions | Requires POCl₃ handling | 78 |

| Protective Group | Enables sequential functionalization | Additional protection/deprotection steps | 71 |

| Friedel-Crafts | Single-step formylation | Poor regioselectivity | <50 |

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)-2-formylphenol can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: 4-(3-Fluoro-4-methylphenyl)-2-carboxyphenol

Reduction: 4-(3-Fluoro-4-methylphenyl)-2-hydroxyphenol

Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

Chemistry

-

Building Block for Organic Synthesis:

- Utilized as an intermediate in the synthesis of complex organic molecules.

- Acts as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

-

Material Science:

- Employed in developing advanced materials with specific properties, such as fluorescence or conductivity.

Biology

-

Biochemical Probes:

- Investigated for its potential as a biochemical probe due to its reactive functional groups.

- Can interact with biological macromolecules through hydrogen bonding, influencing their structure and function.

-

Enzyme Inhibition:

- Explored for its capability to inhibit specific enzymes, which can lead to therapeutic applications.

Medicine

-

Drug Development:

- Studied as a lead compound in developing new pharmaceuticals targeting specific biological pathways.

- Potential therapeutic properties include anti-inflammatory and anti-cancer activities.

-

Mechanism of Action:

- The compound's mechanism involves modulating biological pathways by inhibiting or activating specific enzymes or receptors.

Industry

- Chemical Sensors:

- Used in the development of chemical sensors due to its ability to interact with various analytes.

- Advanced Materials:

- Contributes to creating materials with enhanced performance characteristics for industrial applications.

-

Case Study on Enzyme Inhibition:

A study investigated the inhibitory effects of 4-(3-Fluoro-4-methylphenyl)-2-formylphenol on specific enzymes related to cancer pathways. The results indicated significant inhibition at micromolar concentrations, suggesting potential for therapeutic development. -

Material Science Application:

Researchers utilized this compound in synthesizing polymeric materials that exhibited enhanced thermal stability and conductivity compared to traditional materials. These findings were published in a peer-reviewed journal focusing on materials chemistry.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-(3-Fluoro-4-methylphenyl)-2-formylphenol and its analogs:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. The trifluoromethyl (-CF₃) group in C₁₄H₉F₃O₂ improves lipophilicity and resistance to oxidative metabolism, a trait leveraged in medicinal chemistry .

Polarity and Solubility :

Biological Activity

4-(3-Fluoro-4-methylphenyl)-2-formylphenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

4-(3-Fluoro-4-methylphenyl)-2-formylphenol features a phenolic structure with a formyl group and a fluorinated aromatic ring. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of 4-(3-Fluoro-4-methylphenyl)-2-formylphenol has been investigated in several studies, focusing on its potential as an anti-cancer agent, enzyme inhibitor, and modulator of biological pathways.

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.

- Case Study : In vitro assays demonstrated that 4-(3-Fluoro-4-methylphenyl)-2-formylphenol has an IC50 value in the low micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, suggesting potent anti-cancer properties .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways.

- Mechanism of Action : It is believed that the hydroxyl and formyl groups can form hydrogen bonds with the active sites of target enzymes, thereby inhibiting their activity. This interaction can lead to the modulation of metabolic processes critical for cancer cell proliferation .

3. Antioxidant Activity

Preliminary studies suggest that 4-(3-Fluoro-4-methylphenyl)-2-formylphenol may possess antioxidant properties, which could contribute to its therapeutic effects by reducing oxidative stress within cells.

The mechanism by which 4-(3-Fluoro-4-methylphenyl)-2-formylphenol exerts its biological effects involves:

- Interaction with Biological Macromolecules : The compound can interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

- Modulation of Signaling Pathways : By inhibiting enzymes or receptors involved in signaling pathways, it can alter cellular responses, leading to apoptosis in cancer cells .

Comparative Analysis

To better understand the unique properties of 4-(3-Fluoro-4-methylphenyl)-2-formylphenol, a comparison with similar compounds is beneficial.

| Compound | IC50 (µM) | Mechanism | Notable Activity |

|---|---|---|---|

| 4-(3-Fluoro-4-methylphenyl)-2-formylphenol | 10-20 | Enzyme inhibition | Anticancer |

| 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol | 15-25 | Antioxidant & enzyme inhibition | Anticancer |

| 6-(3-Fluoro-5-hydroxyphenyl)-2-carboxylic acid | 20-30 | Antioxidant | Antimicrobial |

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : To evaluate the efficacy and safety of 4-(3-Fluoro-4-methylphenyl)-2-formylphenol in animal models.

- Mechanistic Studies : To elucidate the detailed molecular mechanisms underlying its anticancer effects.

- Formulation Development : Investigating potential formulations for enhanced bioavailability and targeted delivery in therapeutic applications.

Q & A

Q. What are the key synthetic strategies for preparing 4-(3-Fluoro-4-methylphenyl)-2-formylphenol, and how can intermediates be optimized?

The synthesis typically involves a multi-step approach:

- Suzuki-Miyaura Coupling : To attach the 3-fluoro-4-methylphenyl group to a phenolic precursor. Evidence from analogous compounds (e.g., thiazole derivatives) highlights the use of Pd catalysts and aryl boronic acids under inert conditions .

- Formylation : Introduction of the formyl group via Vilsmeier-Haack or Duff reactions. Temperature control (0–5°C) is critical to avoid over-oxidation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard for isolating high-purity intermediates .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : , , and NMR confirm regiochemistry and purity. The formyl proton typically appears at δ 9.8–10.2 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected , exact mass 230.0743).

- X-ray Crystallography : For structural confirmation, single-crystal diffraction (Mo-Kα radiation) resolves bond angles and torsional strain in the fluorophenyl moiety .

Q. How can researchers mitigate challenges in purifying 4-(3-Fluoro-4-methylphenyl)-2-formylphenol?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) during synthesis to improve solubility.

- Chromatography Optimization : Adjust mobile phase polarity to separate the formylphenol derivative from unreacted precursors .

- Crystallization : Slow cooling in ethanol/water mixtures enhances crystal lattice formation, reducing amorphous byproducts .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in fluorophenyl group coupling reactions?

Variations in yield (40–75%) arise from:

- Steric Hindrance : The 3-fluoro-4-methyl group impedes Pd catalyst access to the aryl halide. Bulky ligands (e.g., SPhos) improve coupling efficiency .

- Electronic Effects : Electron-withdrawing fluorine destabilizes intermediates. DFT studies suggest tuning the base (e.g., KCO) enhances nucleophilic attack .

Q. How does the formyl group influence the compound’s stability under varying pH and temperature?

- pH Sensitivity : The formyl group undergoes hydrolysis above pH 8, forming a carboxylic acid. Stability studies (HPLC monitoring) recommend storage at pH 5–6 in inert atmospheres .

- Thermal Degradation : TGA/DSC data show decomposition onset at 150°C. Accelerated stability testing (40°C/75% RH) over 4 weeks confirms <5% degradation in sealed vials .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

- DFT Calculations : B3LYP/6-31G(d) models reveal the formyl carbon’s electrophilicity (LUMO energy: −1.8 eV). Transition state analysis identifies optimal nucleophile attack angles (105–110°) .

- Molecular Dynamics : Simulations in DMSO solvent predict solvation effects on reaction rates, aligning with experimental kinetic data (k = 0.15 min) .

Q. How can researchers validate biological activity while addressing solubility limitations?

- Derivatization : Convert the formyl group to hydrazones or oximes to enhance aqueous solubility for in vitro assays .

- In Silico Screening : Docking studies (AutoDock Vina) against kinase targets (e.g., EGFR) prioritize candidates for enzymatic inhibition assays .

- Cell-Based Assays : Use DMSO stock solutions (≤0.1% v/v) in MTT assays to assess cytotoxicity without precipitation .

Data Contradiction Analysis

Q. Why do reported melting points for analogous fluorophenyl derivatives vary across studies?

Discrepancies (e.g., 93–95°C vs. 75–77°C) stem from:

- Polymorphism : Different crystal packing (monoclinic vs. orthorhombic) alters thermal profiles.

- Impurity Levels : Residual solvents (e.g., DMF) depress melting points. PXRD and DSC validate phase purity .

Q. How do conflicting NMR chemical shifts for the fluorophenyl moiety inform structural analysis?

- Solvent Effects : shifts vary by 0.5 ppm in CDCl vs. DMSO-d due to hydrogen bonding.

- Conformational Flexibility : Rotamer populations (e.g., axial vs. equatorial fluorine) broaden peaks in NMR .

Methodological Recommendations

- Synthetic Reproducibility : Document inert atmosphere conditions (Ar/N) and catalyst batch sources to minimize variability .

- Data Validation : Cross-reference crystallographic data (CCDC deposition codes) and computational models for structural accuracy .

- Safety Protocols : Follow PPE guidelines (gloves, goggles) and waste disposal protocols for fluorinated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.